molecular formula C10H13N3 B12501657 4-(Tert-butylamino)picolinonitrile

4-(Tert-butylamino)picolinonitrile

Cat. No.: B12501657
M. Wt: 175.23 g/mol
InChI Key: JZVRSBZYOQDHAR-UHFFFAOYSA-N
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Description

4-(Tert-butylamino)picolinonitrile is an organic compound with the molecular formula C10H13N3 It is a derivative of picolinonitrile, where a tert-butylamino group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylamino)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloropicolinonitrile with tert-butylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the tert-butylamino group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylamino)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Tert-butylamino)picolinonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tert-butylamino)picolinonitrile involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopicolinonitrile: Similar structure but lacks the tert-butyl group.

    4-(Dimethylamino)picolinonitrile: Contains a dimethylamino group instead of a tert-butylamino group.

    4-(Methoxy)picolinonitrile: Features a methoxy group in place of the tert-butylamino group.

Uniqueness

4-(Tert-butylamino)picolinonitrile is unique due to the presence of the bulky tert-butylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where steric effects are important.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-(tert-butylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3/c1-10(2,3)13-8-4-5-12-9(6-8)7-11/h4-6H,1-3H3,(H,12,13)

InChI Key

JZVRSBZYOQDHAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=NC=C1)C#N

Origin of Product

United States

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